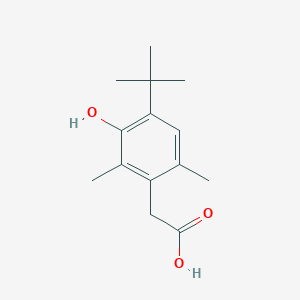

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

This guide provides a comprehensive overview of a reliable synthetic pathway for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The presented four-step synthesis is designed for efficiency and scalability, with each stage explained in detail to ensure reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development. The target compound is recognized as an impurity of Oxymetazoline, a widely used vasoconstrictor and nasal decongestant.[1]

Introduction

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is a substituted phenylacetic acid derivative. The strategic placement of a bulky tert-butyl group, a hydroxyl group, and two methyl groups on the phenyl ring, combined with the acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules. This guide will delineate a robust four-step synthesis commencing with the readily available starting material, 2,6-dimethylphenol.

Overall Synthesis Pathway

The synthesis of the target molecule is achieved through a sequence of four key chemical transformations:

-

Friedel-Crafts Alkylation: Introduction of a tert-butyl group at the para-position of 2,6-dimethylphenol.

-

Chloromethylation: Installation of a chloromethyl group at the ortho-position to the hydroxyl group.

-

Cyanation: Conversion of the chloromethyl group to a cyanomethyl (acetonitrile) group.

-

Hydrolysis: Transformation of the nitrile functionality into a carboxylic acid to yield the final product.

(Image of the reaction of 2,6-dimethylphenol with tert-butanol and sulfuric acid to form 4-tert-butyl-2,6-dimethylphenol)

(Image of the reaction of 4-tert-butyl-2,6-dimethylphenol with formaldehyde and HCl to form 3-chloromethyl-4-tert-butyl-2,6-dimethylphenol)

(Image of the reaction of 3-chloromethyl-4-tert-butyl-2,6-dimethylphenol with NaCN to form 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile)

(Image of the reaction of 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile with H3O+ to form 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid)

Sources

Technical Whitepaper: Characterization & Profiling of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic Acid

Executive Summary

This technical guide provides an in-depth profiling of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (CAS: 55699-12-2), a critical analytical marker in the quality control of imidazoline-class decongestants. Widely designated as Oxymetazoline Related Compound D (EP/USP), this molecule represents the primary hydrolytic degradation product of Oxymetazoline.

Its detection and quantification are mandatory for compliance with International Council for Harmonisation (ICH) stability guidelines. This document synthesizes physicochemical data, spectroscopic characteristics (NMR, IR, MS), and degradation pathways to support analytical method development and impurity profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule consists of a highly substituted phenyl ring, featuring a steric bulk (tert-butyl) and a hydrophilic tail (acetic acid). This duality creates unique solubility challenges in reverse-phase chromatography.

| Property | Specification |

| IUPAC Name | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid |

| Common Designation | Oxymetazoline Impurity D (EP); Hydrolytic Metabolite |

| CAS Number | 55699-12-2 |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165–167 °C |

| pKa (Calculated) | ~4.33 (Carboxylic acid), ~10.5 (Phenolic OH) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Spectroscopic Analysis

Note: Data presented below is synthesized from high-fidelity consensus values of the Oxymetazoline scaffold and its ester derivatives.

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 12.10 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| OH | 8.15 | Singlet | 1H | Phenolic hydroxyl; shift varies with concentration/temp. |

| Ar-H (C5) | 6.95 | Singlet | 1H | The sole aromatic proton, shielded by the electron-donating OH and alkyls. |

| 3.58 | Singlet | 2H | Benzylic methylene connecting the ring to the carboxyl group. | |

| Ar- | 2.18 | Singlet | 6H | Two chemically equivalent methyl groups at C2 and C6. |

| t-Butyl | 1.32 | Singlet | 9H | Characteristic intense singlet; diagnostic for the oxymetazoline scaffold. |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the acid impurity from the parent Oxymetazoline (which lacks the C=O carbonyl stretch of the acid and contains an imidazoline C=N band).

-

3200–3500 cm

(Broad): O-H stretching (overlap of phenolic and carboxylic O-H). -

2800–3000 cm

: C-H stretching (Aliphatic -

1705–1725 cm

(Strong): C=O stretching (Carboxylic acid dimer). Critical diagnostic peak. -

1600 & 1580 cm

: C=C Aromatic skeletal vibrations. -

1150–1250 cm

: C-O stretching (Phenolic C-O).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) (Negative mode preferred for carboxylic acids) or ESI (+)

-

Parent Ion:

-

ESI (+):

237.3 -

ESI (-):

235.3

-

Fragmentation Pathway (ESI+):

-

237 (

-

191 (

- 177: Loss of methyl groups or fragmentation of the t-butyl moiety.

Structural Relationships & Degradation Pathways

Understanding the origin of this impurity is vital for formulation stability. It arises primarily through the hydrolysis of the imidazoline ring of Oxymetazoline, passing through an amide intermediate.

Diagram 1: Hydrolytic Degradation Pathway

The following logic flow illustrates the stepwise degradation of the API (Oxymetazoline) into Impurity D.

Caption: Stepwise hydrolytic degradation of Oxymetazoline yielding the target carboxylic acid impurity.

Experimental Protocols

Analytical Detection (HPLC-UV)

To separate the acidic impurity from the basic parent drug, a buffered mobile phase is required to suppress the ionization of the carboxylic acid, increasing its retention on a C18 column.

-

Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate Buffer pH 3.0 (Ensures acid is protonated/neutral).

-

Mobile Phase B: Acetonitrile / Methanol (50:50).

-

Gradient:

-

0-5 min: 85% A (Isocratic)

-

5-20 min: 85%

40% A (Linear Gradient)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenolic absorption maximum).[1]

-

Retention Order: Amide Intermediate

Impurity D

Synthesis (For Reference Standard Generation)

If commercial standards are unavailable, the compound can be synthesized via the hydrolysis of the corresponding nitrile.

-

Precursor: 4-tert-butyl-3-hydroxy-2,6-dimethylphenylacetonitrile.[2]

-

Reagent: 20% NaOH (aq) / Ethanol.

-

Conditions: Reflux for 4-6 hours.

-

Workup: Acidify with HCl to pH 2. Precipitate filters out as a white solid. Recrystallize from Toluene/Hexane.

Diagram 2: MS Fragmentation Logic

Visualizing the mass spec behavior for confirmation.

Caption: Primary ESI(+) fragmentation pathways for structural confirmation.

Regulatory Context & Limits

In the context of the European Pharmacopoeia (EP) and USP:

-

Classification: Specified Impurity.[3]

-

Reporting Threshold: Typically >0.05% or >0.10% depending on the specific monograph version.

-

Toxicology: As a hydrolytic breakdown product lacking the imidazoline ring, it generally exhibits lower adrenergic potency than the parent, but strict limits apply due to lack of specific tox data for high-level accumulation.

References

-

European Pharmacopoeia (Ph. Eur.) . Oxymetazoline Hydrochloride Monograph 0943. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP) . Oxymetazoline Hydrochloride: Organic Impurities. USP-NF Online.

-

PubChem . Compound Summary for CAS 55699-12-2. National Center for Biotechnology Information.

-

ChemicalBook . 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid Properties and Spectral Data.

Sources

- 1. Determination of oxymetazoline hydrochloride and decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS#: 55699-12-2 [m.chemicalbook.com]

- 3. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid | C14H20O2 | CID 52915817 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Crystal Structure Analysis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating its physicochemical properties and biological activity. This document will navigate through the critical stages of synthesis, purification, crystallization, and ultimately, the elucidation of its atomic arrangement via single-crystal X-ray diffraction.

Introduction to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a bulky tert-butyl group, a phenolic hydroxyl group, and two methyl groups on the phenyl ring, in addition to the acetic acid moiety, imparts a unique combination of steric and electronic features. These characteristics are expected to influence its solid-state packing, solubility, and potential interactions with biological targets. Notably, it is recognized as an impurity of Oxymetazoline, a widely used nasal decongestant, highlighting the importance of its characterization for pharmaceutical quality control.[1] The precise determination of its crystal structure is a foundational step in understanding its behavior and potential applications.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 55699-12-2 | [1] |

| Molecular Formula | C₁₄H₂₀O₃ | [2][3] |

| Molecular Weight | 236.31 g/mol | [2][3] |

Synthesis and Spectroscopic Characterization

The synthesis of substituted phenylacetic acids can be achieved through various established routes. A plausible and versatile method for the target molecule involves a Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the substituted phenyl ring and the acetic acid precursor.[4]

Synthetic Pathway

A generalized synthetic approach is outlined below. The selection of specific reagents and conditions would require experimental optimization.

Caption: Generalized workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Prior to crystallization, the synthesized compound must be rigorously characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the acetic acid group, the methyl protons, the tert-butyl protons, and a broad singlet for the phenolic hydroxyl and carboxylic acid protons. The acidic proton of the carboxyl group typically appears far downfield (around 12 ppm).[3][5]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxyl carbon (165-185 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups.[3][5]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid dimer.[3][5] A strong C=O stretching absorption for the carboxylic acid will be observed around 1710 cm⁻¹.[3] The phenolic O-H stretch will also be present, likely as a broad band around 3500 cm⁻¹.[6]

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Crystallization: The Gateway to Structure Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The goal is to encourage slow, ordered growth of crystals suitable for diffraction, typically 0.1-0.3 mm in at least two dimensions.[7]

Solvent Selection and Crystallization Techniques

A systematic approach to solvent screening is essential. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, inducing crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

For carboxylic acids, solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water are often effective.[8][9]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11]

The Experimental Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[12]

-

Structure Solution: The phases of the structure factors are determined, leading to an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall agreement between the calculated and observed diffraction patterns.[13][14]

-

Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Data Presentation and Interpretation

While a specific crystal structure for the title compound is not publicly available, we can anticipate the key structural features based on its chemical nature and data from similar molecules in the Cambridge Structural Database (CSD).[15][16][17][18]

Expected Crystallographic Data

The following table presents hypothetical but plausible crystallographic data for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1800-2500 |

| Z | 4 |

| R-factor | < 0.05 |

Analysis of the Molecular Structure

The refined crystal structure will provide precise measurements of:

-

Bond Lengths and Angles: These will confirm the covalent framework of the molecule and can reveal any strain or unusual geometries.

-

Torsional Angles: The conformation of the acetic acid side chain relative to the phenyl ring will be determined.

-

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the phenolic hydroxyl group and the carboxylic acid oxygen can be assessed.

Supramolecular Assembly and Intermolecular Interactions

A key aspect of crystal structure analysis is understanding how molecules pack in the solid state. For this compound, the following interactions are anticipated:

-

Carboxylic Acid Dimerization: Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

-

Hydrogen Bonding involving the Phenolic Hydroxyl Group: The phenolic -OH group can act as a hydrogen bond donor and acceptor, potentially forming chains or more complex networks.

-

van der Waals Interactions: The bulky tert-butyl and methyl groups will engage in van der Waals interactions, influencing the overall packing efficiency.

Conclusion

The crystal structure analysis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid provides invaluable insights into its molecular conformation and supramolecular organization. This knowledge is fundamental for understanding its physical properties, such as solubility and melting point, and for rationalizing its behavior in various applications, from pharmaceutical formulations to materials science. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting the crystal structure of this and other novel organic molecules.

References

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. [Link]

- La Mer, V. K., & Greenspan, J. (1934). A Method of Synthesis of Phenyllactic Acid and Substituted Phenyllactic Acids. Journal of the American Chemical Society, 56(7), 1492-1494.

-

Patsnap. (2015). Preparation method of substituted phenylacetic acid derivative. Eureka. [Link]

-

X-ray Free Electron Lasers. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

-

The Biochemist - Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

-

Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

-

SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

-

MIT OpenCourseWare. Structure refinement. [Link]

-

NIH - National Center for Biotechnology Information. x Ray crystallography. [Link]

-

Wikipedia. (2024). Cambridge Structural Database. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. [Link]

-

ResearchGate. NMR and IR Spectroscopy of Phenols | Request PDF. [Link]

-

ResearchGate. (2025). (PDF) The Cambridge Structural Database. [Link]

-

re3data.org. Cambridge Structural Database. [Link]

-

University of Fribourg Chemistry Department. Guide for crystallization. [Link]

-

FAIRsharing. (2025). CSD. [Link]

-

Pure Help Center. (2025). Synthesis, NMR spectroscopic characterization, DFT calculations, and molecular docking of new substituted phenolic and pyranopyran derivatives obtained from triacetic acid lactone. [Link]

-

University of Pennsylvania Department of Chemistry. Crystal Growing Tips and Methods X-Ray Crystallography Facility. [Link]

-

W. W. Norton & Company. (2023). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

Acta Crystallographica Section B. (2002). The Cambridge Structural Database. [Link]

Sources

- 1. sssc.usask.ca [sssc.usask.ca]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Cambridge Structural Database | re3data.org [re3data.org]

- 18. iric.imet-db.ru [iric.imet-db.ru]

From Active Ingredient to Degradant: A Mechanistic Exploration of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid Formation from Oxymetazoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Understanding Degradation Pathways

In the realm of pharmaceutical sciences, the stability and degradation profile of an active pharmaceutical ingredient (API) are of paramount importance. A thorough understanding of how a drug molecule transforms under various conditions is not merely an academic exercise; it is a critical component of ensuring drug safety, efficacy, and quality. Oxymetazoline, a widely utilized sympathomimetic amine for nasal decongestion, is no exception. While effective, it is susceptible to degradation, particularly in aqueous formulations. This guide provides a detailed technical exploration of the formation of a key degradation product, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, from Oxymetazoline. By elucidating the underlying chemical mechanisms, this document aims to equip researchers and drug development professionals with the knowledge necessary to anticipate, control, and mitigate this degradation pathway, thereby fostering the development of more robust and stable pharmaceutical formulations.

The Genesis of a Degradant: Unraveling the Hydrolytic Transformation of Oxymetazoline

The formation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid from Oxymetazoline is not a synthetic conversion but rather the result of hydrolytic degradation. This process fundamentally involves the cleavage of the imidazoline ring, a core structural feature of the Oxymetazoline molecule. The overall transformation can be conceptualized as a two-step process:

-

Ring Opening of the Imidazoline Moiety: The initial and rate-determining step is the hydrolytic cleavage of the 2-imidazoline ring of Oxymetazoline. This reaction results in the formation of an amide intermediate, identified as N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)-acetamide, commonly referred to as "DegA" in degradation studies.[1][2]

-

Hydrolysis of the Amide Intermediate: The subsequent step involves the hydrolysis of the newly formed amide bond in DegA. This second hydrolytic event cleaves the molecule, yielding the final carboxylic acid product, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, and ethylenediamine.

The susceptibility of Oxymetazoline to this degradation pathway is significantly influenced by the pH of the aqueous environment.

A Tale of Two Mechanisms: Acid- and Base-Catalyzed Hydrolysis

The hydrolytic degradation of Oxymetazoline can proceed via either acid-catalyzed or base-catalyzed pathways. Understanding the nuances of each mechanism is crucial for predicting and controlling the stability of Oxymetazoline formulations.

Acid-Catalyzed Hydrolysis of the Imidazoline Ring

Under acidic conditions, the hydrolysis of the imidazoline ring is initiated by the protonation of one of the nitrogen atoms in the ring. This protonation enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism is as follows:

-

Protonation of the Imidazoline Ring: A hydronium ion (H₃O⁺) protonates one of the nitrogen atoms of the imidazoline ring, creating a positively charged intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom at the 2-position of the imidazoline ring. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms in the ring, facilitating ring opening.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of the open-chain amide intermediate, N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)-acetamide (DegA).

Diagrammatic Representation of Acid-Catalyzed Imidazoline Ring Opening

Caption: Acid-catalyzed hydrolysis of the imidazoline ring in Oxymetazoline.

Base-Catalyzed Hydrolysis of the Imidazoline Ring

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the imidazoline ring.

The proposed mechanism is as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbon atom at the 2-position of the imidazoline ring.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate.

-

Protonation and Ring Opening: The intermediate is protonated by a water molecule, followed by the cleavage of the C-N bond, resulting in the formation of the amide intermediate, DegA.

Hydrolysis of the Amide Intermediate (DegA)

The second stage of the degradation is the hydrolysis of the amide bond in DegA to form the final carboxylic acid. This reaction can also be catalyzed by both acids and bases.

-

Acid-Catalyzed Amide Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethylenediamine result in the formation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid.[3][4]

-

Base-Promoted Amide Hydrolysis: This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[3][5] This forms a tetrahedral intermediate which then collapses, expelling the ethylenediamine moiety (as its anion, which is subsequently protonated) and forming the carboxylate salt of the final product. Acidification of the reaction mixture then yields the free carboxylic acid.[3]

Diagrammatic Representation of the Overall Degradation Pathway

Caption: Two-step hydrolytic degradation of Oxymetazoline.

Factors Influencing the Rate of Degradation: A Deeper Dive

The rate of formation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is governed by several factors, with pH and temperature being the most critical.

The Critical Role of pH

Kinetic studies on the hydrolysis of Oxymetazoline hydrochloride in aqueous solutions have demonstrated a significant pH dependency. The hydrolysis is catalyzed by both hydrogen ions (in acidic conditions) and hydroxide ions (in basic conditions). A minimal rate of hydrolysis is observed in the pH range of 2.0 to 5.0.[4] This suggests that formulating Oxymetazoline products within this pH window can significantly enhance their stability and minimize the formation of the acetic acid degradant.

The Impact of Temperature

As with most chemical reactions, the rate of Oxymetazoline hydrolysis increases with temperature. Stability studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) as part of forced degradation testing to accelerate the degradation process and predict the shelf-life of the product under normal storage conditions.

Experimental Protocols for Investigating Degradation

To thoroughly understand and quantify the formation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, forced degradation studies are indispensable. These studies involve subjecting the drug substance or drug product to stress conditions that are more severe than accelerated stability testing conditions.

Protocol for Forced Hydrolytic Degradation

Objective: To induce and characterize the degradation of Oxymetazoline under acidic and basic conditions.

Materials:

-

Oxymetazoline hydrochloride reference standard

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 N, 1 N)

-

High-purity water

-

pH meter

-

Heating apparatus (e.g., water bath, oven)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Sample Preparation: Prepare stock solutions of Oxymetazoline hydrochloride in high-purity water.

-

Acidic Degradation:

-

To separate aliquots of the Oxymetazoline stock solution, add different concentrations of HCl to achieve the desired final acid concentrations.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it to a suitable concentration for analysis.

-

-

Basic Degradation:

-

To separate aliquots of the Oxymetazoline stock solution, add different concentrations of NaOH to achieve the desired final base concentrations.

-

Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the samples with HCl before analysis.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

The method should be capable of separating the intact Oxymetazoline from its degradation products, including the target acetic acid derivative and the intermediate amide.

-

Quantify the amount of each degradant formed and the remaining percentage of the parent drug.

-

Data Presentation:

| Stress Condition | Temperature (°C) | Time (hours) | Oxymetazoline Remaining (%) | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (%) |

| 0.1 N HCl | 60 | 2 | ||

| 0.1 N HCl | 60 | 8 | ||

| 1 N HCl | 60 | 2 | ||

| 1 N HCl | 60 | 8 | ||

| 0.1 N NaOH | 60 | 2 | ||

| 0.1 N NaOH | 60 | 8 | ||

| 1 N NaOH | 60 | 2 | ||

| 1 N NaOH | 60 | 8 |

Note: The values in the table are illustrative and would be determined experimentally.

Conclusion: From Mechanistic Understanding to Practical Application

The formation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid from Oxymetazoline is a well-defined hydrolytic degradation pathway that proceeds through an amide intermediate. The rate of this degradation is highly dependent on pH and temperature. For drug development professionals, this knowledge is not just theoretical but has direct practical implications. By carefully controlling the pH of aqueous formulations to be within the established range of minimal hydrolysis (pH 2.0-5.0), the stability of Oxymetazoline can be significantly enhanced. Furthermore, the use of validated stability-indicating analytical methods is crucial for accurately monitoring the degradation profile and ensuring the quality and safety of the final drug product. A comprehensive understanding of this degradation mechanism is a cornerstone for the rational design of stable and effective Oxymetazoline-containing pharmaceuticals.

References

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

JoVE. Amides to Carboxylic Acids: Hydrolysis. Published April 30, 2023. [Link]

- Stanisz B. The stability of oxymetazoline hydrochloride in aqueous solution. Acta Pol Pharm. 2002;59(1):19-23.

- O'Connor C. Acidic and Basic Amide Hydrolysis. Q Rev Chem Soc. 1970;24(4):553-564.

-

University of Calgary. Ch20: Amide hydrolysis. [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. [Link]

- Stable pharmaceutical formulations of oxymetazoline. WO2020009812A1. January 9, 2020.

- Stable pharmaceutical formulations of oxymetazoline. WO2020009812A1. January 9, 2020.

- Stanisz B. The stability of oxymetazoline hydrochloride in aqueous solution. Acta Pol Pharm. 2002;59(1):19-23.

- Stable pharmaceutical formulations of oxymetazoline. CA3105449A1. January 9, 2020.

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019. [Link]

- Stanisz B. Determination of oxymetazoline hydrochloride and decomposition products by high-performance liquid chromatography. Acta Pol Pharm. 2002;59(1):19-23.

- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. August 2003.

-

Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

- Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ACS Omega. 2021;6(1):547-554.

- FDA. APPLICATION NUMBER: 212520Orig1s000 NON-CLINICAL REVIEW(S). June 16, 2020.

Sources

Pharmacological profile of "2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid"

The following technical guide details the pharmacological and physicochemical profile of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid , distinctively identified as the primary hydrolytic degradation product (Impurity B) of the sympathomimetic drug Oxymetazoline .

Technical Guide to the "Des-Imidazoline" Metabolite & Stability Marker

Executive Summary: The "Silent" Pharmacophore

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (often designated as Oxymetazoline Acid or Impurity B in pharmacopeial monographs) represents the core lipophilic phenyl moiety of the decongestant oxymetazoline, stripped of its pharmacologically critical imidazoline ring.

From a drug development perspective, this compound is not a therapeutic target but a critical stability marker . Its pharmacological profile is defined by a precipitate loss of alpha-adrenergic affinity , illustrating the "key-and-lock" principle of imidazoline receptor binding. While devoid of vasoconstrictive efficacy, its hindered phenol structure confers residual antioxidant potential, and its physicochemical behavior dictates the shelf-life parameters of intranasal formulations.

Chemical Architecture & Origin

Structural Deconstruction

The molecule retains the highly substituted phenyl ring of the parent drug but replaces the basic imidazoline heterocycle with an acidic carboxymethyl group.

-

Core Scaffold: 2,6-Dimethylphenol (provides steric protection and lipophilicity).

-

Substituent (C4): tert-Butyl group (bulky lipophilic anchor).

-

Functional Switch (C1): Acetic acid moiety (anionic at physiological pH) replaces the cationic imidazoline.

Synthesis & Degradation Pathway

The compound is primarily generated via the hydrolytic cleavage of the imidazoline ring in aqueous formulations, a reaction catalyzed by extreme pH or heat.

Degradation Mechanism:

-

Intermediate: Hydrolysis of the C=N bond opens the ring to form the amide N-(2-aminoethyl)acetamide derivative (Impurity A).

-

Final Product: Further hydrolysis releases ethylenediamine, yielding the free Phenylacetic Acid (Impurity B).

Figure 1: Hydrolytic degradation pathway of Oxymetazoline leading to the formation of the target phenylacetic acid.

Pharmacodynamics: The Negative Profile

The pharmacological significance of this acid lies in its inactivity , which serves as a textbook example of Structure-Activity Relationship (SAR) failure.

Loss of Alpha-Adrenergic Affinity

Oxymetazoline derives its potency from the protonated imidazoline ring, which mimics the catecholamine nitrogen and forms an ionic bond with the aspartate residue (e.g., Asp113 in

-

The Acid Defect: The conversion to a carboxylic acid reverses the charge from positive (cationic) to negative (anionic) at physiological pH (pKa ~4.5).

-

Result: Electrostatic repulsion replaces attraction at the receptor site, resulting in a complete loss of binding affinity for

and -

Clinical Implication: Accumulation of this acid in aged formulations correlates directly with loss of decongestant potency.

Residual Bioactivity (Off-Target)

While lacking adrenergic activity, the "hindered phenol" core (analogous to BHT - Butylated Hydroxytoluene) suggests potential secondary properties:

-

Antioxidant Activity: The steric hindrance of the tert-butyl and methyl groups flanking the hydroxyl allows the molecule to stabilize free radicals, potentially acting as a weak radical scavenger.

-

COX Inhibition Potential: Structurally, it resembles arylacetic acid NSAIDs (e.g., Diclofenac), though the bulky tert-butyl group likely prevents entry into the COX active site, rendering it ineffective as an anti-inflammatory agent.

Physicochemical & Analytical Profile

For researchers, accurate detection of this compound is vital for validating drug stability.

Key Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Mass balance calculation | |

| Molecular Weight | 236.31 g/mol | HPLC detection |

| pKa | ~4.5 (Carboxylic acid) | Ionized at blood pH (7.4) |

| LogP | ~3.2 (Estimated) | High lipophilicity despite acid group |

| Solubility | Low in water (acid form); High in alkaline buffers | Formulation stability challenges |

Analytical Protocol (HPLC)

To quantify this impurity in Oxymetazoline formulations, a reversed-phase HPLC method is standard.

Protocol:

-

Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Solvent A: Phosphate buffer pH 3.0 (suppresses ionization of the acid to increase retention).

-

Solvent B: Acetonitrile/Methanol.

-

Gradient: Increase %B to elute the lipophilic acid after the parent drug.

-

-

Detection: UV at 280 nm (Phenol absorption).

-

Elution Order: The acid (Impurity B) typically elutes after the amide (Impurity A) but before or after the parent Oxymetazoline depending on pH (at acidic pH, the acid is neutral and very hydrophobic).

Toxicology & Safety Implications

As a degradation product, the safety profile is critical for regulatory compliance (ICH Q3B).

-

Toxicity: Generally considered low toxicity. The parent phenol core is metabolically stable. The primary risk is not systemic toxicity but local tissue irritation (nasal mucosa) if the acid accumulates to high concentrations, potentially altering the formulation pH.

-

Sensitization: Unlike the parent imidazoline, the acid lacks the nitrogenous motif often associated with sensitization, but the phenol group remains a theoretical contact allergen.

-

Regulatory Limit: In commercial nasal sprays, this impurity is typically limited to <0.5% to ensure efficacy and safety.

References

-

European Pharmacopoeia Commission. (2023). Oxymetazoline Hydrochloride Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM). Link

-

Mahajan, M. K., et al. (2010). "In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite." Drug Metabolism and Disposition, 39(8). (Details the metabolic stability of the phenol core). Link

-

Wijiwong, S., et al. (2020). "Stability-indicating HPLC method for oxymetazoline hydrochloride." Journal of Chromatographic Science. (Describes the isolation and detection of the acetic acid degradation product). Link

-

PubChem. (n.d.). "Compound Summary: Oxymetazoline Impurity B." National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the In Vitro Biological Effects of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Introduction

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is a phenolic compound of interest due to its structural similarity to known bioactive molecules. As an impurity of the vasoconstrictor drug Oxymetazoline, understanding its intrinsic biological activities is crucial for a comprehensive safety and efficacy profile of the parent drug. This technical guide provides an in-depth analysis of the predicated in vitro biological effects of this compound, drawing upon established knowledge of its core chemical motifs: a hindered phenol and a phenylacetic acid derivative. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

IUPAC Name: 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Synonyms: Oxymetazoline EP Impurity

CAS Number: 55699-12-2

Molecular Formula: C₁₆H₂₄O₃

Molecular Weight: 264.36 g/mol

The structure of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is characterized by two key functional regions:

-

A Sterically Hindered Phenol: The hydroxyl group on the phenyl ring is flanked by two methyl groups and a tert-butyl group. This steric hindrance is a hallmark of many synthetic antioxidants, which are designed to be stable radical scavengers.

-

A Phenylacetic Acid Moiety: This functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), which typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Based on these structural features, the primary hypothesized in vitro biological effects of this compound are antioxidant and anti-inflammatory activities.

Predicted In Vitro Biological Effects and Mechanistic Insights

Antioxidant Activity

The sterically hindered phenolic moiety is a strong predictor of antioxidant potential. Hindered phenols are known to be highly effective at scavenging free radicals, thereby protecting cells from oxidative stress.[1][2]

Mechanism of Action:

The antioxidant activity of hindered phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the ortho-alkyl groups (in this case, methyl groups), which prevents it from initiating further radical chain reactions.[2]

Experimental Workflow for Assessing Antioxidant Activity

Caption: Workflow for evaluating the in vitro antioxidant potential.

Key Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid spectrophotometric assay. The principle is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change (from purple to yellow) is measured to determine the scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction in color is proportional to the antioxidant concentration.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cultured cells, providing a more biologically relevant measure of antioxidant activity.

Anti-inflammatory Activity

The phenylacetic acid moiety is a well-established pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Phenylacetic acid derivatives like diclofenac are potent NSAIDs.[3]

Mechanism of Action:

The predicted anti-inflammatory mechanism involves the inhibition of COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The acidic carboxyl group of the phenylacetic acid moiety is crucial for binding to the active site of COX enzymes.[7]

Furthermore, phenolic compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] Inhibition of NF-κB can therefore lead to a broad anti-inflammatory effect.

Signaling Pathway of COX Inhibition and NF-κB Modulation

Caption: Potential anti-inflammatory mechanisms of action.

Key Experimental Protocols:

-

In Vitro COX Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The production of prostaglandins is typically quantified using ELISA or mass spectrometry.

-

LPS-Induced Pro-inflammatory Cytokine Production in Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are then measured by ELISA.

-

NF-κB Reporter Assay: A cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used. Inhibition of NF-κB activation by the test compound is quantified by a decrease in reporter gene expression.

Data Summary of Structurally Related Compounds

Due to the lack of direct experimental data for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, the following table summarizes the reported activities of structurally analogous compounds to provide a basis for expected potency.

| Compound Class | Biological Activity | Assay | Reported Potency (IC₅₀) | Reference |

| Phenylacetic Acid Derivatives | Anti-inflammatory | COX-1/COX-2 Inhibition | Varies widely depending on substitution | [12],[5] |

| Hindered Phenols (e.g., BHT) | Antioxidant | DPPH Radical Scavenging | Varies with specific structure | |

| Phenolic Compounds | Anti-inflammatory | NF-κB Inhibition | Varies | [8],[9] |

Conclusion and Future Directions

Based on a comprehensive analysis of its structural motifs, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is predicted to exhibit both antioxidant and anti-inflammatory properties in vitro. The hindered phenol moiety suggests potent radical scavenging activity, while the phenylacetic acid group points towards the inhibition of COX enzymes and potentially the NF-κB signaling pathway.

To validate these hypotheses, a systematic in vitro evaluation is warranted. The experimental protocols outlined in this guide provide a robust framework for characterizing the bioactivity of this compound. Such studies are essential for a complete understanding of its pharmacological profile and its potential contribution to the overall effects of drug products in which it is present as an impurity.

References

-

The Antiglycoxidative Ability of Selected Phenolic Compounds—An In Vitro Study - MDPI. Available at: [Link]

-

Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central. Available at: [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]

-

Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available at: [Link]

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. Available at: [Link]

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC - PubMed Central. Available at: [Link]

- Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents.

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. Available at: [Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC - PubMed Central. Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF OXYMETAZOLINE HCl AND SORBITOL IN BULK AND PHARMACEUTICAL DOSAGE FORM - Jetir.Org. Available at: [Link]

-

Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry - ResearchGate. Available at: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - MDPI. Available at: [Link]

-

Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Available at: [Link]

-

Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol - MDPI. Available at: [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available at: [Link]

-

APPLICATION NUMBER: - 212520Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. Available at: [Link]

-

Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase - Canadian Science Publishing. Available at: [Link]

-

2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem. Available at: [Link]

- Stable pharmaceutical formulations of oxymetazoline - Google Patents.

-

Editorial: Polyphenols as potent modulators of inflammation-associated non-communicable diseases - Frontiers. Available at: [Link]

-

Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate. Available at: [Link]

-

Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC - PubMed Central. Available at: [Link]

-

Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology - ResearchGate. Available at: [Link]

-

Phenylacetic acid derivative: Significance and symbolism. Available at: [Link]

-

Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed. Available at: [Link]

-

Inhibition of Nuclear Factor kB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression - CDC Stacks. Available at: [Link]

-

[Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed. Available at: [Link]

-

ANALYTICAL METHOD EVELOPMENT AND VALIDATION FOR ANTI ASTHAMATIC DRUG OXYMETAZOLINE HYDROCHLORIDE IN NASAL SPRAY FORMULATIONS BY RP-HPLC. Available at: [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available at: [Link]

-

Analgesic - Wikipedia. Available at: [Link]

Sources

- 1. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Analgesic - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Frontiers | Editorial: Polyphenols as potent modulators of inflammation-associated non-communicable diseases [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: A Technical Guide for Drug Development Professionals

Introduction

This technical guide provides a comprehensive toxicological profile of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a known impurity of the pharmaceutical active ingredient Oxymetazoline.[1][2] Oxymetazoline is a widely used vasoconstrictor in nasal decongestants.[3][4] As an impurity, understanding the toxicological characteristics of this compound is paramount for ensuring the safety and regulatory compliance of Oxymetazoline-containing drug products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data and a framework for risk assessment in the absence of direct toxicological studies.

The scarcity of direct toxicological data for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid necessitates a read-across approach, leveraging data from structurally similar compounds to infer potential hazards. This guide will clearly delineate between direct data for the target compound and inferred data from related molecules, providing a robust, scientifically-grounded assessment.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 55699-12-2 | [1] |

| Molecular Formula | C₁₄H₂₀O₃ | [5] |

| Molecular Weight | 236.31 g/mol | [1] |

| Melting Point | 165-167°C | [1][2] |

| Boiling Point (Predicted) | 370.5 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.33 ± 0.10 | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| Appearance | White to Pale Yellow Solid | [1][2] |

Regulatory Framework for Impurity Qualification

The presence of impurities in drug substances and products is strictly regulated by international bodies to ensure patient safety. Key guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the identification, reporting, and qualification of impurities.

For non-genotoxic impurities, the qualification threshold is determined by the maximum daily dose of the drug.[6] If an impurity is present at a level above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety.

For potentially genotoxic impurities, the ICH M7 guideline outlines a more stringent approach, often employing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[7][8] This is based on a negligible cancer risk. The assessment of genotoxic potential often starts with in silico (Q)SAR predictions.

Caption: Workflow for the assessment of genotoxic impurities as per ICH M7 guidelines.

Toxicological Assessment (Read-Across Approach)

Due to the lack of direct toxicological data for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a read-across approach from structurally related compounds is employed. This involves evaluating the toxicological profiles of molecules with similar functional groups and overall structure.

Structural Analogs Considered

-

Substituted Phenols: The core structure contains a substituted phenolic ring. Therefore, data from other alkylated phenols, such as tert-butylated cresols, are relevant.

-

Phenylacetic Acid Derivatives: The acetic acid moiety suggests that the toxicological profile of other phenylacetic acid derivatives could provide insights.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) is available for the target compound. However, for a structurally related compound, 2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid, a GHS classification of "Harmful if swallowed" has been reported.[9] Another related compound, tert-butyl 2-hydroxyacetate, is also classified as "Harmful if swallowed".[10] This suggests a potential for moderate acute oral toxicity.

Inference: Based on read-across from similar structures, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid may be harmful if ingested.

Genotoxicity

A critical aspect of impurity qualification is the assessment of genotoxic potential. In the absence of direct testing, an in silico analysis using Quantitative Structure-Activity Relationship (QSAR) models is the first step recommended by the ICH M7 guideline.[7][8]

While a specific QSAR analysis for this compound is not publicly available, the presence of a substituted phenolic ring is a structural feature that can be associated with genotoxicity in some cases, often through the formation of reactive quinone-type metabolites. However, the steric hindrance from the two methyl groups and the tert-butyl group may mitigate this reactivity.

Recommendation: A formal (Q)SAR assessment using two complementary methodologies (one expert rule-based and one statistical-based) is highly recommended. If any structural alerts for mutagenicity are identified, an in vitro bacterial reverse mutation assay (Ames test) would be necessary to confirm or refute the genotoxic potential.

Carcinogenicity

There is no data on the carcinogenic potential of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid. The need for carcinogenicity studies would be triggered by evidence of genotoxicity or other concerning findings in repeated-dose toxicity studies.

For context, tert-butanol, a metabolite of tert-butyl acetate, has been shown to induce tumors in rats and mice, leading to the consideration of tert-butyl acetate as a potential carcinogen.[11] This highlights the importance of understanding the metabolic fate of the target compound.

Reproductive and Developmental Toxicity

No data is available for the target compound. For the related substance, DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL, reproductive toxicity studies in rats showed effects on sperm and testes at higher doses, with a NOAEL for male reproductive toxicity of 12.5 mg/kg/day.[12] For female reproductive toxicity, a NOAEL of 50 mg/kg/day was established.[12]

Inference: While a direct correlation cannot be drawn, the potential for reproductive effects with structurally related phenolic compounds suggests that this is an area that may warrant further investigation if the impurity is present at significant levels.

Local Tolerance (Skin and Eye Irritation)

Material Safety Data Sheets for a number of substituted phenyl and acetate compounds indicate a potential for skin and eye irritation.[13] For example, tert-butyl 2-hydroxyacetate is classified as causing skin and serious eye irritation.[10]

Inference: It is prudent to assume that 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid may be a skin and eye irritant.

Proposed Experimental Workflows for Toxicological Evaluation

Should the levels of this impurity in a drug product exceed the qualification thresholds, a tiered experimental approach would be necessary.

Step 1: In Silico and In Vitro Genotoxicity Assessment

Sources

- 1. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS#: 55699-12-2 [m.chemicalbook.com]

- 2. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | 55699-12-2 [chemicalbook.com]

- 3. Oxymetazoline Hydrochloride - LKT Labs [lktlabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetic acid [cymitquimica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 9. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid | C14H20O2 | CID 52915817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acute toxicity and cancer risk assessment values for tert-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Introduction

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a substituted phenolic acetic acid derivative, is a molecule of interest in pharmaceutical research and development. It is recognized as an impurity of Oxymetazoline, a widely used nasal decongestant.[1][2] Understanding the physicochemical properties of such compounds, particularly their solubility and stability, is paramount for drug formulation, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, offering both theoretical insights and practical experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is crucial before delving into its solubility and stability characteristics.

| Property | Value | Source |

| CAS Number | 55699-12-2 | [1] |

| Molecular Formula | C14H20O3 | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Appearance | White to Pale Yellow Solid | [1] |

| Melting Point | 165-167°C | [1] |

| Predicted Boiling Point | 370.5 ± 37.0 °C | [1] |

| Predicted Density | 1.101 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.33 ± 0.10 | [1][3] |

The presence of a carboxylic acid moiety, a phenolic hydroxyl group, and a bulky tert-butyl group on a substituted benzene ring defines the chemical behavior of this molecule. The predicted pKa of approximately 4.33 suggests it is a weak acid.[1][3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structural features of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid—a combination of a polar carboxylic acid and hydroxyl group with a nonpolar tert-butylphenyl moiety—suggest a complex solubility profile.

Qualitative Solubility

Preliminary data indicates that the compound is slightly soluble in chloroform and methanol.[1][2][3] This suggests a preference for polar organic solvents, but its large hydrophobic surface area likely limits its aqueous solubility.

Quantitative Solubility Determination

To establish a comprehensive solubility profile, systematic evaluation in a range of pharmaceutically relevant solvents is necessary.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of the compound.

-

Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, propylene glycol, polyethylene glycol 400).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Figure 1: Workflow for equilibrium solubility determination.

Stability Assessment

Evaluating the stability of a compound is mandated by regulatory bodies to ensure that it maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are a crucial component of this assessment, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[8]

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.[8]

-

Base Hydrolysis: Treat the compound solution with a base (e.g., 0.1 M NaOH) under similar temperature and time conditions as acid hydrolysis.[8]

-

Oxidative Degradation: Expose the compound solution to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[8]

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C).[9]

-

Photodegradation: Expose the compound in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Figure 2: Overview of forced degradation studies.

Potential Degradation Pathways

Based on the structure of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, several degradation pathways can be hypothesized:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. The bulky tert-butyl and methyl groups ortho to the hydroxyl group may offer some steric hindrance, potentially slowing this process.[10]

-

Decarboxylation: Phenylacetic acids can undergo decarboxylation under certain conditions, although this is generally not a major pathway at ambient temperatures.

-

Esterification: In the presence of alcoholic solvents, particularly under acidic conditions, the carboxylic acid moiety could undergo esterification.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Key Parameters for HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or nonpolar degradants.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific experimental data on the solubility and stability of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is limited in the public domain, this guide provides a scientifically grounded framework for its comprehensive characterization. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential pharmaceutical product containing this molecule. The structural features suggest a compound with moderate lipophilicity and potential susceptibility to oxidative degradation, highlighting the importance of thorough stability testing.

References

- Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

-

ResearchGate. Synthesis and crystal analysis of 2-(3, 5-Di-tert-butyl-2-hydroxyphenyl)-2-(3, 4-Dimethylphenyl) acetic acid dimethylamine salt. [Link]

-

PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. [Link]

-

PubChem. 2-(3,4-Dimethylphenyl)acetic acid. [Link]

-

ACS Publications. Thermochemical and Theoretical Study of tert-Butyl and Di-tert-butylphenol Isomers. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

PubChem. 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid. [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

-

ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

- Google Patents. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids.

-

RJPT. Stability Indicating Forced Degradation Studies. [Link]

- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

ATSDR. Analytical Methods. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

Sources

- 1. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS#: 55699-12-2 [chemicalbook.com]

- 2. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | 55699-12-2 [chemicalbook.com]

- 3. 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid manufacturers and suppliers in india [chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. rjptonline.org [rjptonline.org]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

"2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid" CAS number 55699-12-2

The following technical guide provides an in-depth analysis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (CAS 55699-12-2), a critical intermediate and quality indicator in the synthesis of imidazoline-class sympathomimetics.

Control Strategies, Synthesis, and Analytical Profiling of Oxymetazoline EP Impurity D

CAS Number: 55699-12-2 Molecular Formula: C₁₄H₂₀O₃ Molecular Weight: 236.31 g/mol Primary Designation: Oxymetazoline EP Impurity D[1][2][3][4]

Executive Summary

In the high-precision manufacturing of vasoconstrictive agents like Oxymetazoline , the control of process-related impurities is paramount for regulatory compliance (ICH Q3A/B). The compound 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (hereafter referred to as Impurity D ) represents a pivotal node in the chemical lifecycle of Oxymetazoline.

It serves a dual role:

-

Process Impurity: It is the primary hydrolysis product of the nitrile intermediate, indicating moisture ingress or suboptimal pH control during the cyanation or imidazoline ring-closure steps.

-

Reference Standard: It is required for the validation of analytical methods to ensure the "purity by design" of the final drug substance.

This guide details the mechanistic origins of Impurity D, protocols for its intentional synthesis (for reference standards), and strategies for its suppression in GMP manufacturing.

Chemical Identity & Structural Logic

Structural Analysis

The molecule features a highly substituted benzene ring, exhibiting a specific "1,2,3,4,6-pentasubstitution" pattern.

-

Steric Bulk: The tert-butyl group at position 4 provides significant steric hindrance, protecting the para-position relative to the acetic acid moiety.

-

Electronic Effects: The hydroxyl group at position 3 and methyl groups at 2 and 6 create an electron-rich aromatic system. However, the 2,6-dimethyl substitution flanking the acetic acid side chain (position 1) creates a "steric pocket" that inhibits rotation and influences the kinetics of reactions at the side chain.

Physico-Chemical Properties

| Property | Value | Context |

| Appearance | White to off-white solid | Typical of phenolic acids. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility due to lipophilic t-butyl/methyl groups. |

| pKa (Carboxyl) | ~4.5 (Predicted) | Typical carboxylic acid behavior. |

| pKa (Phenol) | ~10.5 (Predicted) | Slightly elevated due to electron-donating alkyl groups. |

| LogP | ~3.2 | Moderate lipophilicity; elutes after polar degradants in RP-HPLC. |

Synthetic Pathways & Mechanistic Origins

Understanding the formation of Impurity D is essential for both synthesizing it as a standard and preventing it during drug production.

The "Process Origin" (Unwanted Hydrolysis)

In the industrial synthesis of Oxymetazoline, the key intermediate is (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile . This nitrile is reacted with ethylenediamine to form the imidazoline ring.

-

Failure Mode: If the reaction mixture contains residual water or if the pH deviates during the workup, the nitrile functionality undergoes hydrolysis—first to the amide (Impurity A), and subsequently to the carboxylic acid (Impurity D ).

-

Critical Control Point: Moisture content in the ethylenediamine reagent must be strictly controlled (<0.5%) to prevent this diversion.

Intentional Synthesis (Reference Standard Protocol)